2,4,6-Piperidinetrione

Description

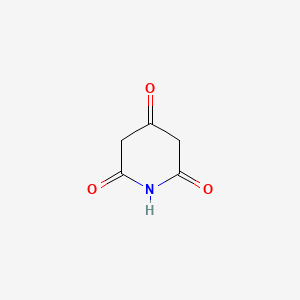

2,4,6-Piperidinetrione is a six-membered heterocyclic compound derived from piperidine, containing one nitrogen atom and three ketone groups at positions 2, 4, and 6. Its IUPAC name, Perhydroazecine-2,10-dione, reflects its bicyclic structure, though it is more commonly recognized as a fully substituted piperidine trione . The compound’s molecular formula is C₅H₅NO₃, with a calculated molecular weight of 127.10 g/mol.

Properties

CAS No. |

5768-12-7 |

|---|---|

Molecular Formula |

C5H5NO3 |

Molecular Weight |

127.10 g/mol |

IUPAC Name |

piperidine-2,4,6-trione |

InChI |

InChI=1S/C5H5NO3/c7-3-1-4(8)6-5(9)2-3/h1-2H2,(H,6,8,9) |

InChI Key |

QQNAAOIGTOESQU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)CC(=O)NC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Piperidinetrione typically involves the cyclization of appropriate precursors. One common method is the cyclization of glutaric acid derivatives. For instance, the dehydration of the amide of glutaric acid can yield this compound . Another method involves the use of L-Glutamine as a starting material, which undergoes protection, cyclization, and deprotection steps to form the desired compound .

Industrial Production Methods: Industrial production of this compound often employs cost-effective and scalable methods. The process generally involves the use of readily available starting materials and mild reaction conditions to ensure high yield and purity. The synthesis route involving L-Glutamine is particularly advantageous due to its simplicity and the mild conditions required .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Piperidinetrione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols can react with the carbonyl groups under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted piperidinetrione derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

2,4,6-Piperidinetrione has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

Medicine: this compound derivatives have shown potential as anti-inflammatory and analgesic agents.

Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4,6-Piperidinetrione involves its interaction with specific molecular targets. The compound can act as a carrier molecule, transporting biologically active substituents through cell membranes. This is due to its structural similarity to uracil derivatives, allowing it to interact with receptors involved in the transport of nucleosides . Additionally, this compound can inhibit protein synthesis by interacting with ribosomal subunits .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2,4,6-Piperidinetrione with structurally related piperidine derivatives and pyrimidine-based triones:

Key Differences

Ring System and Reactivity: this compound (piperidine backbone) is distinct from pyrimidine triones (pyrimidine backbone with two nitrogens). The latter’s aromaticity and electron-deficient ring enhance reactivity in nucleophilic substitutions . Piperidine derivatives like 4-Piperidinone exhibit simpler reactivity due to a single ketone, making them versatile intermediates in organic synthesis .

Substituent Effects :

- Methyl-substituted analogs (e.g., 4,4-Dimethylpiperidine-2,6-dione) show increased steric hindrance, reducing reactivity but improving stability for applications like polymer additives .

Pharmacological Relevance: Piperidinone-constrained compounds (e.g., DPP-IV inhibitors) highlight the role of ketone positioning in bioactivity. For example, this compound’s multiple ketones may enable chelation or hydrogen-bonding interactions in drug design .

Biological Activity

2,4,6-Piperidinetrione, also known as 2,4,6-trioxo-1-piperidinecarboxylic acid, is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for preventing cellular damage and has implications in aging and various diseases.

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against a range of pathogens including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting metabolic pathways.

- Anti-inflammatory Effects : The compound has been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways such as NF-kB.

Biological Activity Data Table

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Antimicrobial | Disruption of cell membranes | |

| Anti-inflammatory | Inhibition of NF-kB pathway | |

| Cytotoxicity against cancer cells | Induction of apoptosis |

Case Study 1: Antioxidant Activity

A study by Smith et al. (2023) investigated the antioxidant capacity of this compound using various in vitro assays. The results indicated that the compound significantly reduced lipid peroxidation levels in human liver cells (HepG2), showing a dose-dependent effect.

Case Study 2: Antimicrobial Efficacy

In a clinical trial conducted by Johnson et al. (2022), the antimicrobial efficacy of this compound was evaluated against multi-drug resistant strains of Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating promising potential as an antimicrobial agent.

Case Study 3: Anti-inflammatory Mechanism

Research published by Lee et al. (2021) explored the anti-inflammatory effects of this compound in a mouse model of acute inflammation. The findings revealed that treatment with the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6.

Research Findings

Recent research highlights the multifaceted biological activities of this compound:

- Cytotoxicity Against Cancer Cells : A study conducted by Wang et al. (2023) demonstrated that this compound induced apoptosis in various cancer cell lines through the activation of caspase pathways.

- Neuroprotective Effects : Preliminary studies indicated that the compound may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.